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Compound of Interest

Compound Name: (R)-Boroleu-(+)-pinanediol-hcl

Cat. No.: B562883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical

methodologies for (R)-Boroleu-(+)-pinanediol hydrochloride, a key chiral intermediate in

pharmaceutical synthesis. The document details expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive

experimental protocols for acquiring these spectra.

Compound Overview
(R)-Boroleu-(+)-pinanediol hydrochloride is a chiral boron-containing amino alcohol derivative.

Its unique structure makes it a valuable building block in the asymmetric synthesis of complex

molecules, notably as a precursor for proteasome inhibitors used in therapeutic drug

development.

Property Value

IUPAC Name

(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-

3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-

yl]butan-1-amine;hydrochloride[1]

CAS Number 779357-85-6[1]

Molecular Formula C₁₅H₂₉BClNO₂[1]

Molecular Weight 301.7 g/mol [1]
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Spectroscopic Data
While specific, authenticated spectra for (R)-Boroleu-(+)-pinanediol-HCl are not widely

published, the following tables summarize the expected spectroscopic characteristics based on

data from closely related analogs, such as the trifluoroacetate salt, and general principles of

spectroscopic analysis for similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structural integrity and stereochemistry of the

molecule.

¹H-NMR (Proton NMR) Expected Chemical Shifts
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Protons
Expected Chemical
Shift (δ) ppm

Multiplicity Notes

Pinanediol moiety 1.2 - 1.8 Multiplets

A complex series of

signals corresponding

to the various protons

of the pinane

framework is expected

in this region.[2]

Leucine side chain

(CH₃)₂
~ 0.9 Doublet

Two diastereotopic

methyl groups of the

leucine moiety.

Leucine side chain CH ~ 1.5 - 1.7 Multiplet

Leucine side chain

CH₂
~ 1.2 - 1.4 Multiplet

Leucine α-CH ~ 2.8 - 3.2 Multiplet

This proton is

adjacent to the boron

atom and the amine

group, leading to a

downfield shift.

NH₃⁺ Broad Singlet

The signal for the

ammonium protons

can be broad and may

exchange with

deuterium in D₂O.

¹³C-NMR (Carbon NMR) Expected Chemical Shifts
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Carbon
Expected Chemical Shift
(δ) ppm

Notes

Leucine side chain CH₃ ~ 21 - 23

Leucine side chain CH ~ 24 - 26

Leucine side chain CH₂ ~ 40 - 43

Leucine α-C ~ 45 - 55
Attached to boron and

nitrogen.

Pinanediol moiety ~ 24 - 86

A series of signals

corresponding to the

pinanediol framework.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity Notes

N-H Stretch

(Ammonium)
3300 - 3500 Strong, Broad

Characteristic of a

primary amine salt (R-

NH₃⁺). This broad

envelope is a key

feature.[3][4]

C-H Stretch (Aliphatic) 2850 - 3000 Strong
From the leucine and

pinanediol moieties.

N-H Bend

(Ammonium)

1560 - 1625 and 1500

- 1550
Medium

Asymmetric and

symmetric bending

vibrations of the NH₃⁺

group.[4]

B-O Stretch 1300 - 1400 Strong
Characteristic of

boronic esters.

C-N Stretch 1000 - 1250 Medium

Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the compound. Electrospray

ionization (ESI) is a suitable technique for this polar molecule.

Parameter Expected Value Notes

Molecular Ion Peak [M]⁺ ~ 266.2 m/z

This corresponds to the free

amine form of the molecule

after loss of HCl. In positive ion

mode ESI, this would be

observed.

[M+H]⁺ ~ 267.2 m/z
The protonated molecule of

the free amine.
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Experimental Protocols
The following are detailed methodologies for the key analytical experiments.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (R)-Boroleu-(+)-pinanediol-HCl in
a suitable deuterated solvent such as Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl

Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample

without interfering with the signals of interest.

Instrumentation: A high-resolution NMR spectrometer, typically with a field strength of 400

MHz or higher, is recommended for detailed structural analysis.

¹H-NMR Acquisition:

Acquire the spectrum at room temperature.

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

To confirm the N-H protons, a D₂O exchange experiment can be performed. After

acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire

the spectrum. The disappearance of the NH₃⁺ signal confirms its assignment.[3]

¹³C-NMR Acquisition:

A proton-decoupled ¹³C NMR spectrum should be acquired.

Due to the lower natural abundance of ¹³C, a greater number of scans and a longer

acquisition time will be necessary compared to ¹H-NMR.

IR Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-

200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and

press it into a thin, transparent pellet using a hydraulic press.[5]
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This method requires minimal sample preparation.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and record the spectrum, typically over a range of

4000 to 400 cm⁻¹.

The final spectrum is presented in terms of absorbance or transmittance.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable solvent system, such as a mixture of acetonitrile and water or methanol. To aid

ionization in positive ion mode, a small amount of formic acid can be added.[6]

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI)

source. This can be coupled with a liquid chromatography system (LC-MS) for purity analysis

or used with direct infusion.

Data Acquisition:

Introduce the sample solution into the ESI source.

Acquire the mass spectrum in positive ion mode over a suitable mass-to-charge (m/z)

range (e.g., 50-500).

The instrument parameters (e.g., capillary voltage, cone voltage, source temperature)

should be optimized to achieve good signal intensity and minimize fragmentation.

Visualization of Analytical Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of (R)-
Boroleu-(+)-pinanediol-HCl.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

(R)-Boroleu-(+)-pinanediol-HCl
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(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

(ESI-MS)

Structural ConfirmationPurity Assessment Functional Group ID

Molecular Weight

Comprehensive Analytical Report

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of (R)-Boroleu-(+)-pinanediol-HCl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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